Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride
Overview
Description
“Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These compounds consist of a phenyl group substituted by a methanamine . This compound is a potential ligand replacement for poly (3-hexylthiophene)/CdSe hybrid solar cells .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A typical synthetic method to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular weight of a similar compound, [(3-methylphenyl)methyl][(thiophen-2-yl)methyl]amine hydrochloride, is 253.8 .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the synthesis of anti-depressant molecules involves the ATH reaction of a compound with a catalyst, mediated by dynamic kinetic resolution .Scientific Research Applications
Chemical Reactions and Synthesis
- A study explored the chemical reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, which could provide insights into the reactivity and potential applications of similar compounds like Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride. This research demonstrated the formation of tertiary amines and the proposed mechanism for the reaction pathway, suggesting potential synthetic applications (Jäger et al., 2002).
Anticancer Research
- A research paper focused on synthesizing and evaluating the anticancer properties of oxadiazole derivatives, which is relevant for understanding the biomedical applications of Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride. The study demonstrated the compounds' effectiveness against various human cancer cell lines, suggesting potential therapeutic applications (Yakantham et al., 2019).
Antibacterial and Antifungal Activities
- The synthesis and biological evaluation of carbazole derivatives, which included oxadiazole compounds, were investigated for their antibacterial and antifungal activities. This could imply similar potential applications for Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride (Sharma et al., 2014).
Nematocidal Activity
- A study synthesized novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group and evaluated their nematocidal activities. The findings suggest potential agricultural or pest control applications for similar compounds like Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride (Liu et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c1-9-5-7-10-8(11-12-7)6-3-2-4-13-6;/h2-4,9H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVVHWZIIRADFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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